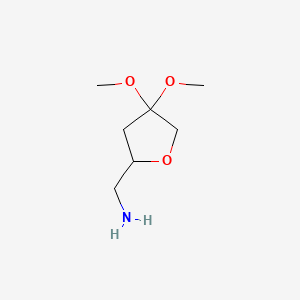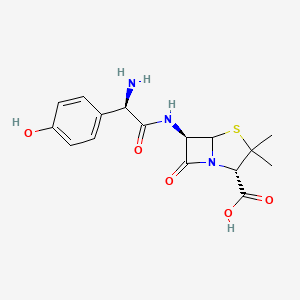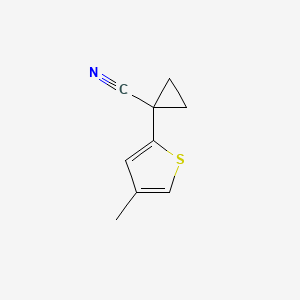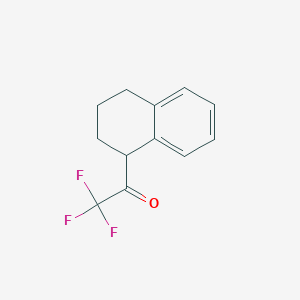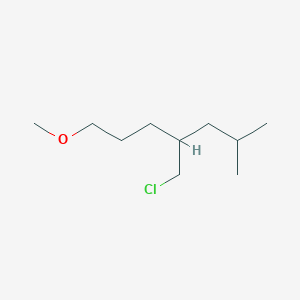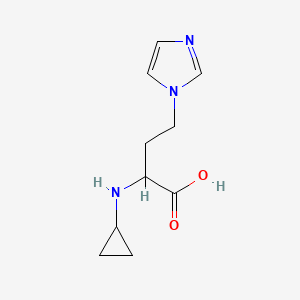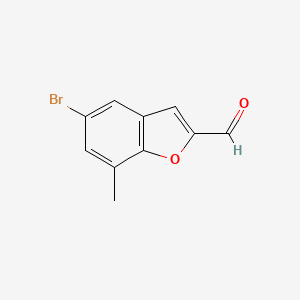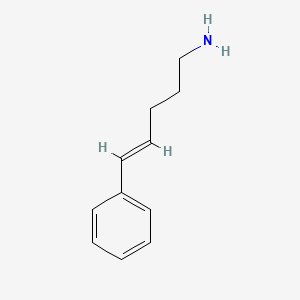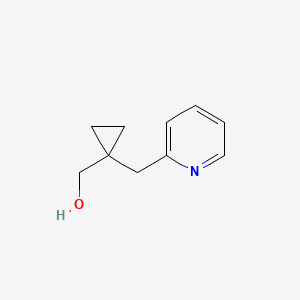
1-(2-Pyridinylmethyl)cyclopropanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyridinylmethyl)cyclopropanemethanol is an organic compound that features a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxymethyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinylmethyl)cyclopropanemethanol typically involves the reaction of 2-pyridinemethanol with cyclopropanecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridinemethanol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Pyridinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(2-Pyridinylmethyl)cyclopropanecarboxylic acid.
Reduction: 1-(2-Pyridinylmethyl)cyclopropane.
Substitution: 3-Nitro-1-(2-pyridinylmethyl)cyclopropanemethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyridinylmethyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Pyridinylmethyl)cyclopropanemethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and hydroxymethyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanemethanol: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-Pyridinemethanol:
Uniqueness
1-(2-Pyridinylmethyl)cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
[1-(pyridin-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-5-10)7-9-3-1-2-6-11-9/h1-3,6,12H,4-5,7-8H2 |
InChI-Schlüssel |
ZOBBSBGOTPEAIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=CC=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
